molecular formula C23H21N3O4S B2803711 methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate CAS No. 942005-10-9

methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate

Cat. No. B2803711
CAS RN: 942005-10-9
M. Wt: 435.5
InChI Key: WWAJHNVPGPKJOC-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Formation of Thiazine Derivatives : Methyl 5,6-dihydro-4,6-dimethyl-2-phenyl-1,3(4H)-thiazine-4-carboxylate is formed from N-[1-(N, N-dimethylthiocarbamoyl)-1-methyl-3-butenyl]benzamid with HCl in MeOH. This illustrates a method for synthesizing thiazine derivatives, highlighting the compound's role in chemical transformations (Jenny & Heimgartner, 1989).

  • Fused-Ring Heterocycles Synthesis : The compound's tautomers react with dimethyl acetylenedicarboxylate to form fused-ring heterocycles like thiazolo- and oxazolopyridinecarboxylates, illustrating its utility in creating complex molecular structures (Silva, Henry, & Pittman, 2012).

Biological Activities

  • Antimicrobial Activity : Arylazopyrazolones substituted with thiazolyhydrazone, related to the core structure of the compound, have been found to exhibit significant antimicrobial activity against various bacteria and fungi, suggesting potential biological applications (Shah, 2014).

  • Synthesis of Novel Heterocycles : The compound is used in synthesizing novel thiazolo-fused six- and seven-membered heterocycles, which may have potential applications in drug discovery and medicinal chemistry (Kumar & Ila, 2022).

Analytical and Radiochemical Applications

  • Synthesis of Radiotracers : Methyl 4-(2,5-dihydroxybenzylamino)[7-14 C]-benzoate, derived from a similar compound, is used in synthesizing radiotracers, indicating its use in diagnostic imaging and radiochemical studies (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

  • Carbon-11 Labeled CK1 Inhibitors : Derivatives of the compound are synthesized for labeling with Carbon-11, suggesting its role in the development of PET radiotracers for Alzheimer's disease imaging (Gao, Wang, & Zheng, 2018).

Future Directions

Thiazoles continue to be an area of active research due to their wide range of biological activities. Researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . Future research will likely continue to explore the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

methyl 4-[[2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-13-3-5-14(6-4-13)20(27)26-23-25-19-17(11-12-18(19)31-23)21(28)24-16-9-7-15(8-10-16)22(29)30-2/h3-10,17H,11-12H2,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAJHNVPGPKJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate

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